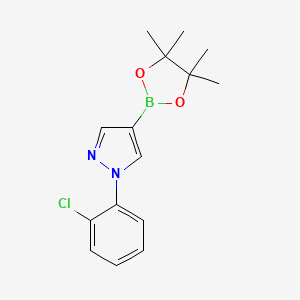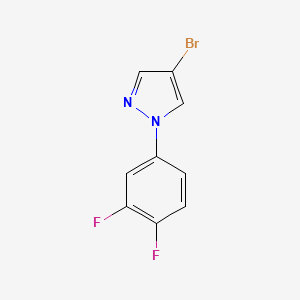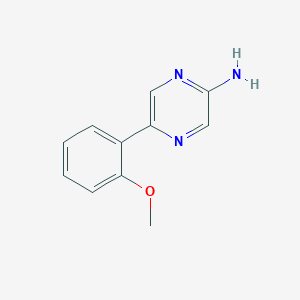
4-bromo-1-(m-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(m-tolyl)-1H-imidazole is a heterocyclic organic compound with the molecular formula C10H10BrN3 It is characterized by the presence of a bromine atom at the 4-position and a methylphenyl group at the 1-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and m-tolylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-bromoimidazole is reacted with m-tolylamine in the presence of the base and solvent. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-(m-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form dihydroimidazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution: Products include 4-amino-1-(m-tolyl)-1H-imidazole, 4-thio-1-(m-tolyl)-1H-imidazole, etc.
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Coupling: Biaryl or vinyl derivatives.
Applications De Recherche Scientifique
4-bromo-1-(m-tolyl)-1H-imidazole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Catalysis: The compound is employed as a ligand in metal-catalyzed reactions to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(m-tolyl)-1H-imidazole depends on its specific application:
Medicinal Chemistry: The compound interacts with biological targets such as enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Materials Science: In organic semiconductors, the compound facilitates charge transport through π-π stacking interactions and electron delocalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a methylphenyl group.
4-chloro-1-(m-tolyl)-1H-imidazole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(m-tolyl)-1H-imidazole: Lacks the bromine atom at the 4-position.
Uniqueness
4-bromo-1-(m-tolyl)-1H-imidazole is unique due to the presence of both the bromine atom and the methylphenyl group, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the methylphenyl group enhances the compound’s lipophilicity and potential biological activity.
Propriétés
IUPAC Name |
4-bromo-1-(3-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-3-2-4-9(5-8)13-6-10(11)12-7-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTYGHAFXGDJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














